3-(2-Aminoethyl)-benzonitrile hydrochloride
Description
Its molecular formula is C₉H₁₁ClN₂, with a molecular weight of 182.65 g/mol . The compound is synthesized via reaction of 3-(2-aminoethyl)benzonitrile hydrochloride with dicyandiamide under general procedure C, yielding intermediates such as 1-carbamimidamido-N-[2-(3-cyanophenyl)ethyl]methanimidamide hydrochloride. LCMS analysis confirms its molecular ion peak at [M+H]⁺ = 231.20 .
Properties
IUPAC Name |
3-(2-aminoethyl)benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c10-5-4-8-2-1-3-9(6-8)7-11;/h1-3,6H,4-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBSBTYVOVWZAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172348-36-6 | |
| Record name | 3-(2-aminoethyl)benzonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
3-(2-Aminoethyl)-benzonitrile hydrochloride is widely used in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and the development of new drugs.
Medicine: It is utilized in the design and synthesis of pharmaceuticals, particularly in the development of new therapeutic agents.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(2-Aminoethyl)-benzonitrile hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
Several benzonitrile derivatives with aminoethyl or related substituents are documented, differing in substitution patterns and functional groups:
Physical and Chemical Properties
- Melting Points: While direct data for 3-(2-aminoethyl)-benzonitrile hydrochloride is unavailable, structurally related urea derivatives (e.g., 1-(2-aminoethyl)-3-fluorophenylurea hydrochloride) exhibit melting points between 180–210°C .
- Solubility: The hydrochloride salt form suggests solubility in polar solvents (e.g., water, methanol) due to ionic interactions. Neutral analogues like 3-(aminomethyl)benzonitrile (CAS 10406-24-3) are stored under inert atmospheres, indicating sensitivity to moisture .
Key Differentiators and Challenges
- Positional Effects: The meta substitution in this compound may confer distinct electronic and steric properties compared to para isomers, influencing receptor binding or catalytic activity.
- Salt Form Stability : Hydrochloride salts generally enhance stability but may complicate purification compared to free bases .
- Synthetic Complexity : Bulky substituents (e.g., 4-chlorophenyl in CAS 60681-06-3) require multi-step syntheses, reducing scalability .
Biological Activity
3-(2-Aminoethyl)-benzonitrile hydrochloride, a compound with the molecular formula C₈H₉N₂·HCl, has garnered attention in the fields of neuropharmacology and medicinal chemistry due to its structural similarity to neurotransmitters like serotonin and melatonin. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with a cyano group and an ethylamine side chain. Its molecular weight is approximately 182.65 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin receptors. This interaction suggests potential effects on mood regulation, anxiety, and other neurological functions. Preliminary studies indicate that the compound may exhibit neuroprotective properties, although comprehensive mechanisms remain to be fully elucidated.
Biological Activities
The compound's biological activities can be summarized as follows:
- Neurotransmitter Modulation : It is believed to influence serotonergic pathways, which are crucial for mood and anxiety regulation.
- Potential Neuroprotective Effects : Early research suggests that it may protect neuronal cells from damage.
- Polypharmacological Potential : Its ability to interact with multiple receptors indicates potential for diverse therapeutic applications.
Binding Affinity Studies
Research has shown that this compound can bind to serotonin receptors, influencing their activity. This binding affinity is significant for understanding how the compound may modulate neurotransmission.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 4-(2-Aminoethyl)-benzonitrile hydrochloride | Similar benzene ring structure | Different substitution pattern on benzene |
| (R)-3-(1-Aminoethyl)benzonitrile hydrochloride | Similar core structure | Different stereochemistry affecting activity |
| 3-(5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl)benzonitrile hydrochloride | Contains oxadiazole ring | Potentially different pharmacological profile |
This table illustrates the distinctiveness of this compound in terms of its binding affinity and biological activity profile compared to related compounds.
Toxicological Considerations
While exploring its biological activity, it is essential to note that this compound is considered hazardous. It can cause severe skin burns, eye damage, and respiratory irritation; hence, safety precautions are necessary when handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
